Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-14-8-6(10(11,12)13)3-2-4-15(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPXQRDTONSFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate generally involves:
- Construction of the imidazo[1,2-a]pyridine core from 2-aminopyridine derivatives.
- Introduction of the trifluoromethyl group at the 8-position.
- Functionalization at the 3-position to install the methyl carboxylate group.
This is typically achieved through cyclization reactions, palladium-catalyzed cross-coupling, and esterification steps.
Preparation of the Imidazo[1,2-a]pyridine Core
A widely used approach involves the heteroannulation of 2-aminopyridines with appropriate alkynes or halogenated precursors under catalytic conditions:
- Copper(II) triflate catalysis : The reaction of 2-aminopyridine with alkynes in acetonitrile at 60 °C under air atmosphere using Cu(OTf)2 catalyst yields imidazo[1,2-a]pyridines in moderate to good yields (up to 62%).
- Metal-free aqueous synthesis : A rapid, green method involves reacting 2-aminopyridine derivatives with propargyl bromide in aqueous NaOH at ambient conditions, leading to imidazo[1,2-a]pyridines with near-quantitative yields and tolerance to various substituents including trifluoromethyl groups.
Installation of the Methyl Carboxylate Group at the 3-Position
The carboxylate ester at the 3-position is typically introduced via:
- Reaction of the imidazo[1,2-a]pyridine intermediate with methyl chloroformate or ethyl 2-chloro-3-oxobutanoate under reflux conditions to form the carboxylate ester.
- Esterification of the corresponding carboxylic acid intermediate can also be performed using classical methods such as acid-catalyzed esterification or coupling reagents.
Representative Preparation Procedure (Literature-Based)
Detailed Research Findings and Notes
- Catalysts and Conditions : Copper(II) triflate (Cu(OTf)2) is effective for the heteroannulation step, with acetonitrile as the preferred solvent. Palladium catalysts are essential for boronic acid pinacol ester formation and trifluoromethylation steps.
- Green Chemistry Aspect : The metal-free aqueous synthesis method offers a rapid, environmentally friendly alternative with high yields and broad substrate scope, including trifluoromethyl substituents.
- Purification : Typical purification involves extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration, and silica gel column chromatography.
- Structural Confirmation : Single-crystal X-ray diffraction confirms the structure of the synthesized this compound, showing the planar imidazo[1,2-a]pyridine core with trifluoromethyl and carboxylate groups in expected positions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN₃) or alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: In biological research, Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is explored for its potential as a bioactive molecule. Its unique structure may interact with biological targets, leading to the development of new drugs and therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties, such as increased resistance to degradation and enhanced efficacy.
Mechanism of Action
The mechanism by which Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Key Differences
The imidazo[1,2-a]pyridine scaffold allows diverse substitutions that significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate with its structural analogs:
Table 1: Comparison of Substituents and Properties
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The CF₃ group increases logP values by ~1.0 unit compared to methyl or hydrogen substituents.
- Aqueous Solubility:
Methyl esters generally exhibit higher aqueous solubility than ethyl analogs. For instance, methyl 8-CF₃ derivatives may have ~2–3× higher solubility than ethyl counterparts . - Metabolic Stability: CF₃-substituted compounds resist oxidative metabolism better than nitro- or bromo-substituted analogs, as demonstrated in microsomal studies .
Q & A
What are the optimized synthetic routes for Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound typically involves cyclization reactions of substituted pyridine precursors. A common method employs cycloisomerization of N-propargylpyridinium intermediates under basic conditions (e.g., NaOH in aqueous medium) to form the imidazo[1,2-a]pyridine core . Key variables affecting yield include:
- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may degrade thermally sensitive intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity.
- Catalyst : Lewis acids (e.g., In(OTf)₃) can increase regioselectivity for the trifluoromethyl-substituted product .
Yield optimization requires balancing these factors, with reported yields ranging from 55% to 95% depending on substrate purity .
How does the trifluoromethyl group at the 8-position influence the compound’s electronic properties and reactivity?
Advanced Research Question
The electron-withdrawing trifluoromethyl group significantly alters the compound’s electronic profile:
- Electrophilic substitution : The group deactivates the aromatic ring, directing further substitutions to the 2- and 6-positions of the imidazo[1,2-a]pyridine core .
- Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogues, enhancing membrane permeability in biological assays .
- Stability : Resists oxidative degradation due to strong C–F bonds, as confirmed by accelerated stability testing under acidic/oxidative conditions (e.g., 40°C, 75% RH for 14 days) .
Computational studies (DFT) suggest a Hammett σₚ value of +0.54 for the trifluoromethyl group, correlating with its meta-directing effects in electrophilic reactions .
What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : The methyl ester at position 3 shows a distinct singlet at δ ~3.9 ppm (¹H) and δ ~52 ppm (¹³C). Trifluoromethyl groups are identified via ¹⁹F NMR (δ ~-60 to -65 ppm) .
- HRMS : Accurate mass determination (e.g., [M+H]⁺ calc. for C₁₁H₈F₃N₂O₂: 265.0593) resolves ambiguities in structural assignments .
- X-ray crystallography : Resolves regiochemical uncertainties, as seen in related imidazo[1,2-a]pyridines where substituent positioning was misassigned via NMR alone .
Contradictions between spectral data (e.g., unexpected NOE correlations) are addressed by synthesizing regioselectively deuterated analogues for comparative analysis .
What in vitro models are suitable for evaluating its biological activity, and how do structural modifications alter potency?
Advanced Research Question
Primary screening often uses:
- Enzyme inhibition assays : Targets like kinases (e.g., PI3K) or cytochrome P450 isoforms, where the trifluoromethyl group enhances binding affinity via hydrophobic interactions .
- Cell viability assays : IC₅₀ values in cancer cell lines (e.g., HCT-116) are compared to analogues (e.g., ethyl ester derivatives), showing a 2–3× potency increase for the methyl ester .
Structural modifications: - Ester hydrolysis : Conversion to the carboxylic acid (via base hydrolysis) reduces cellular uptake due to increased polarity (logP shift from 2.1 to 0.8) .
- Halogen substitution : Bromine at position 6 enhances reactivity in Suzuki couplings but decreases metabolic stability in hepatocyte assays .
How can computational methods predict metabolic pathways and toxicity risks for this compound?
Advanced Research Question
In silico tools :
- CYP450 metabolism prediction : Software like StarDrop identifies likely oxidation sites (e.g., position 2 of the pyridine ring) .
- Toxicity profiling : QSAR models flag potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction) based on trifluoromethyl group interactions .
Experimental validation via microsomal stability assays (e.g., human liver microsomes, t₁/₂ = 45 min) aligns with predictions, showing rapid clearance via ester hydrolysis .
What crystallographic data supports the compound’s solid-state structure, and how does polymorphism affect formulation?
Advanced Research Question
Single-crystal X-ray diffraction confirms:
- Planarity : The imidazo[1,2-a]pyridine core is nearly planar (deviation < 0.05 Å), with the trifluoromethyl group adopting a staggered conformation to minimize steric strain .
- Hydrogen bonding : The methyl ester carbonyl forms weak C–H···O interactions (2.8–3.0 Å) with adjacent molecules, influencing crystal packing .
Polymorph screening (via solvent-mediated crystallization) identifies two forms: - Form I : Monoclinic, stable up to 150°C.
- Form II : Triclinic, hygroscopic and unsuitable for tablet formulation .
How does this compound compare to structurally related imidazo[1,2-a]pyridines in terms of synthetic accessibility and bioactivity?
Basic Research Question
A comparative analysis reveals:
| Compound | Synthetic Steps | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Methyl 8-(CF₃)-imidazo[1,2-a]pyridine-3-carboxylate | 3 | 0.12 (PI3Kα) |
| Ethyl 6-Br-8-(CF₃)-imidazo[1,2-a]pyridine-2-carboxylate | 4 | 0.09 (PI3Kα) |
| Methyl 2-(CF₃)-imidazo[1,2-a]pyridine-8-carboxylate | 3 | 0.45 (PI3Kα) |
| The 8-trifluoromethyl substitution confers optimal steric compatibility with hydrophobic kinase pockets, while bromine at position 6 introduces synthetic complexity without proportional gains in potency . |
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Advanced Research Question
Critical process parameters (CPPs) include:
- Purification : Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) reduces impurities (< 0.1% by area) .
- Crystallization control : Seeding with Form I crystals ensures consistent polymorphic form and particle size distribution (D90 < 50 µm) .
- Reagent quality : Sub-ppm metal contamination (e.g., Fe³⁺) must be avoided to prevent catalytic decomposition during cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
